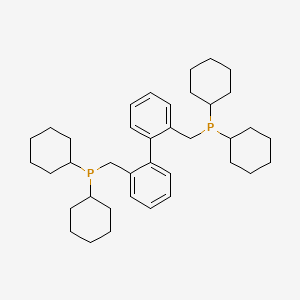![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to an oxazole ring, which is further substituted with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.
Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).
Applications De Recherche Scientifique
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid:
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol: A reduced form that may serve as an intermediate in organic synthesis.
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is unique due to its combination of a benzaldehyde group with an oxazole and thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
103789-62-4 |
|---|---|
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
Clé InChI |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


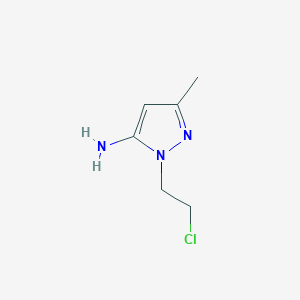
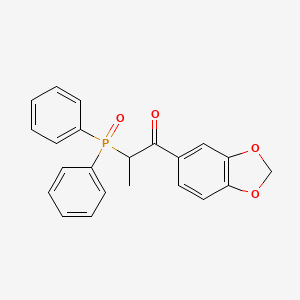
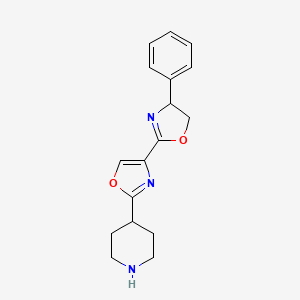
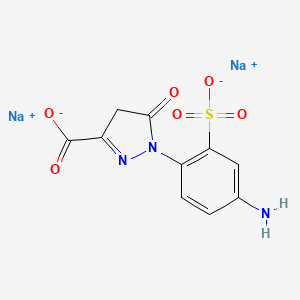
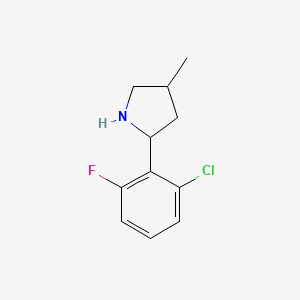
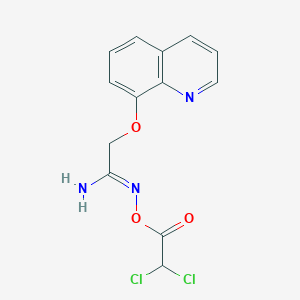
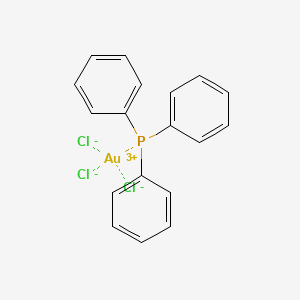
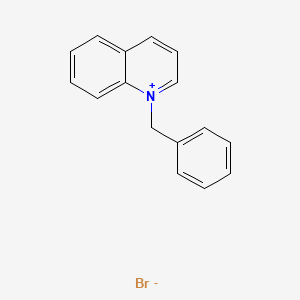
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
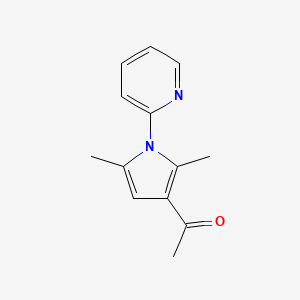
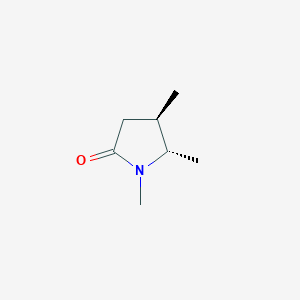
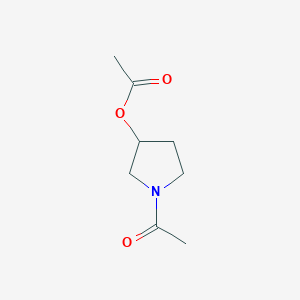
![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
